molecular formula C15H15NO B1392101 2-(2,6-Dimethylbenzoyl)-5-methylpyridine CAS No. 1187166-41-1

2-(2,6-Dimethylbenzoyl)-5-methylpyridine

Cat. No. B1392101
M. Wt: 225.28 g/mol
InChI Key: WRORIQBOYUGKJO-UHFFFAOYSA-N
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Description

“2-(2,6-Dimethylbenzoyl)-5-methylpyridine” is a chemical compound that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a benzoyl group (a benzene ring attached to a carbonyl group). The “2,6-dimethylbenzoyl” part suggests that there are two methyl groups attached to the benzene ring in the 2 and 6 positions .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would be expected to have a benzoyl group attached to the 2-position of a pyridine ring, with methyl groups at the 2 and 6 positions of the benzene ring, and another methyl group at the 5 position of the pyridine ring .


Chemical Reactions Analysis

The reactivity of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would be expected to be similar to other pyridine and benzoyl derivatives. Pyridines are generally basic and can undergo electrophilic substitution reactions. The benzoyl group can undergo various reactions such as reduction, hydrolysis, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would depend on its exact structure. Based on its structure, we can infer that it is likely to be a solid at room temperature, and it would be expected to have typical organic compound properties such as being less dense than water, and being soluble in organic solvents .

Scientific Research Applications

Photochemical Dimerization

2-Aminopyridines and 2-pyridones, related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, undergo photochemical dimerization. Ultraviolet irradiation in hydrochloric acid solution results in the formation of 1,4-dimers, exhibiting unusual chemical and physical properties (Taylor & Kan, 1963).

Catalytic Applications in Organometallic Chemistry

New phosphinopyridine ligands, which include structures similar to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, have been synthesized. These ligands, when formed into nickel complexes, show significant activity in the catalytic oligomerization of ethylene, demonstrating varied catalytic behaviors depending on their stereoelectronic properties (Speiser, Braunstein & Saussine, 2004).

Electrical Conductivity Studies

Experiments involving the condensation of dimethylpyridines, closely related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, have been conducted. These studies involve the synthesis of stilbazoles and their use in forming polymers with notable electrical conductivity, particularly in their TCNQ complexes (Bruce & Herson, 1969).

Synthesis of Imidazopyridines

The synthesis of imidazopyridines, related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, employs various chemical strategies. This synthesis is significant due to the wide range of applications in medicinal chemistry and material science (Bagdi, Santra, Monir & Hajra, 2015).

Safety And Hazards

As with any chemical compound, handling “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would require appropriate safety measures. Without specific information, it’s hard to comment on the exact toxicity or hazards associated with this compound .

properties

IUPAC Name

(2,6-dimethylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-13(16-9-10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRORIQBOYUGKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylbenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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